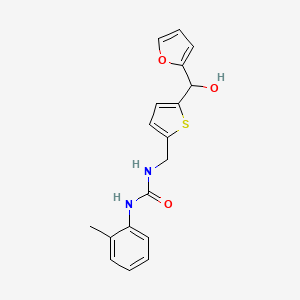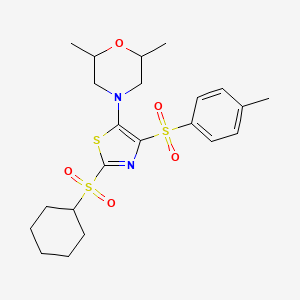
3-fluoro-4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like the one you mentioned often belong to the class of organic compounds known as sulfonamides . They are characterized by the presence of a sulfonamide group, which consists of a sulfur atom, two oxygen atoms, and a nitrogen atom. The rest of the molecule can vary greatly, leading to a wide range of properties and uses.
Synthesis Analysis
The synthesis of such compounds often involves several steps, including the formation of the quinoline ring, the introduction of the propyl group, and the attachment of the sulfonamide group . The exact methods can vary depending on the specific compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography . This involves growing a crystal of the compound and analyzing the pattern of X-rays diffracted by the crystal.Chemical Reactions Analysis
The chemical reactions involving a compound like this can depend on many factors, including the specific functional groups present and the conditions of the reaction . Common reactions might include substitution reactions at the sulfonamide group or reactions involving the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this can be determined using a variety of techniques. These might include measuring its melting point, solubility in various solvents, and reactivity with different reagents .科学的研究の応用
Structural Insights and Molecular Interactions
The compound exhibits significant structural features conducive to forming hydrogen-bonded chains and intramolecular interactions. For instance, the study by Gelbrich et al. (2011) highlighted a compound with a similar sulfonamide structure, showing an intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds, leading to the formation of hydrogen-bonded chains. This illustrates the potential of such molecules for engineering specific molecular interactions in crystalline structures (Gelbrich, Haddow, & Griesser, 2011).
Synthesis and Chemical Reactivity
In the synthesis realm, Ichikawa et al. (2006) described a method leading to the formation of 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives via intramolecular substitution, showcasing the reactive versatility of fluoro-substituted sulfonamide compounds. This process underscores the compound's utility in synthesizing ring-fluorinated isoquinolines and quinolines, important for creating novel pharmaceuticals (Ichikawa, Sakoda, Moriyama, & Wada, 2006).
Potential Antiviral Applications
Lee et al. (2017) explored derivatives for their anti-dengue virus activity, indicating the compound's framework can be optimized for antiviral properties. This research signifies the potential of such chemical structures in developing new antiviral agents (Lee, Tseng, Lin, & Tseng, 2017).
Fluorescence and Sensing Applications
Kimber et al. (2001) discussed Zinc(II) specific fluorophores, hinting at the capability of similar compounds to act as fluorophores or sensors for metal ions, which is crucial for biological imaging and diagnostic purposes. The study showcases the potential application in designing fluorescence-based sensors for zinc ions, which are important in various biochemical and physiological processes (Kimber, Mahadevan, Lincoln, Ward, & Betts, 2001).
作用機序
特性
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3S/c1-3-12-24-13-4-5-17-14-16(6-8-20(17)24)10-11-23-28(25,26)18-7-9-21(27-2)19(22)15-18/h6-9,14-15,23H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMSUTZLFYLCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

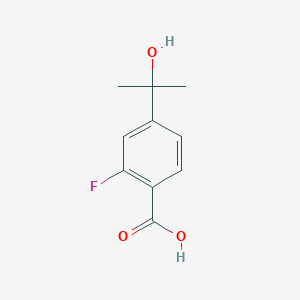
![N-(2-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2747051.png)
![N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2747052.png)
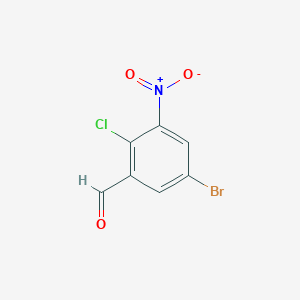
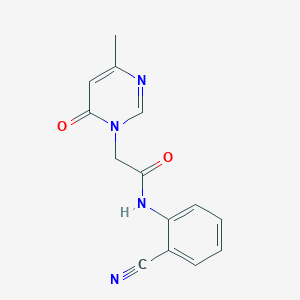
![4-(tert-butyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2747056.png)

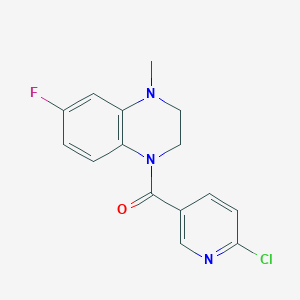
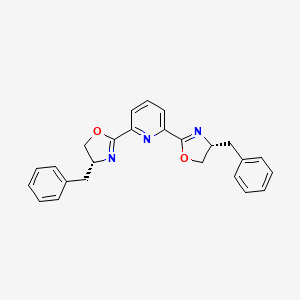
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2747060.png)
![5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2747061.png)
